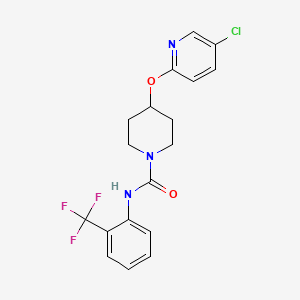

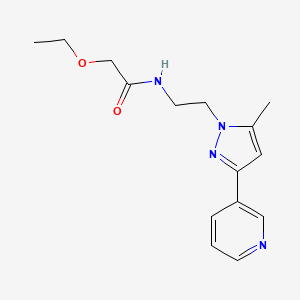

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C22H29ClN2O3 and its molecular weight is 404.94. The purity is usually 95%.

BenchChem offers high-quality 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . While specific data on our compound of interest might not be available, its structural similarity to active indole derivatives suggests potential antiviral applications.

Anti-inflammatory Properties

The indole nucleus is present in many compounds with known anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can be valuable in the treatment of conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Indole derivatives have been explored for their anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells, inhibit tumor growth, or prevent metastasis. The trimethoxybenzyl group in our compound could enhance its ability to target cancer cells .

Anti-HIV Effects

Some indole derivatives have shown promise as anti-HIV agents. They can interfere with the replication cycle of the virus and offer a scaffold for developing new HIV treatments .

Antioxidant Capacity

Indoles are known to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases .

Antimicrobial Action

The indole core structure is associated with antimicrobial efficacy against a range of pathogens. This includes bacteria, fungi, and even some parasites, making it a versatile agent in combating infections .

Antitubercular Activity

Indole derivatives have been identified as potential antitubercular agents. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antidiabetic and Antimalarial Applications

Research has indicated that indole compounds can be effective in treating diabetes and malaria. They may work by affecting metabolic pathways or inhibiting parasite growth, respectively .

Eigenschaften

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-14-6-7-19-18(10-14)17(15(2)24-19)8-9-23-13-16-11-20(25-3)22(27-5)21(12-16)26-4;/h6-7,10-12,23-24H,8-9,13H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCJIOXWJLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C(=C3)OC)OC)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5,5,7,7-tetramethyl-2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2861779.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)

![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)

![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2861796.png)

![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)